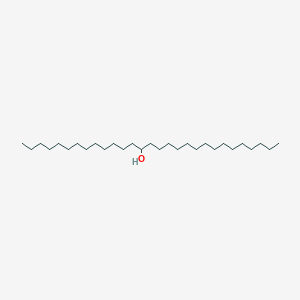

Nonacosan-14-ol

Description

Properties

IUPAC Name |

nonacosan-14-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNELXCBXEUEQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541316 | |

| Record name | Nonacosan-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34394-12-2 | |

| Record name | Nonacosan-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nonacosan-14-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonacosan-14-ol is a secondary fatty alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. It is classified as a long-chain fatty alcohol. These molecules are known for their hydrophobic nature due to the long aliphatic chain. This compound can be found in the common pea, making it a potential biomarker for the consumption of this food product[1]. Despite its presence in nature, detailed experimental data on its physical and chemical properties are sparse. This guide aims to provide a thorough overview of the available predicted data and to offer a general experimental framework for its characterization.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are largely unavailable in the public domain. The following tables summarize the predicted properties based on computational models, which can serve as estimations for experimental design.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | PubChem[2] |

| Molecular Weight | 424.8 g/mol | PubChem[2] |

| Monoisotopic Mass | 424.464416533 Da | PubChem[2] |

| Water Solubility | 1.2 x 10⁻⁵ g/L | ALOGPS[1] |

| logP (Octanol-Water Partition Coefficient) | 10.35 | ALOGPS[1] |

| logS (Aqueous Solubility) | -7.6 | ALOGPS[1] |

| pKa (Strongest Acidic) | 18.48 | ChemAxon[1] |

| pKa (Strongest Basic) | -1.3 | ChemAxon[1] |

| Polar Surface Area | 20.23 Ų | ChemAxon[1] |

| Rotatable Bond Count | 26 | ChemAxon[1] |

| Hydrogen Bond Donor Count | 1 | ChemAxon[1] |

| Hydrogen Bond Acceptor Count | 1 | ChemAxon[1] |

General Experimental Properties of Long-Chain Fatty Alcohols

To provide context, the following table lists general properties of long-chain fatty alcohols. It is important to note that these are general characteristics and may not precisely reflect the properties of this compound.

| Property | General Observation for Long-Chain Fatty Alcohols |

| Appearance | Waxy solids at room temperature. |

| Solubility | Generally insoluble in water, but soluble in organic solvents like ethanol, ether, and chloroform. |

| Boiling Point | High boiling points that increase with chain length. |

| Melting Point | Melting points that increase with chain length. |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not available, a general methodology for the analysis of long-chain alcohols from natural sources can be adapted. The following protocol is a representative example for the extraction and characterization of long-chain fatty alcohols from a plant matrix.

General Protocol for the Analysis of Long-Chain Alcohols

This protocol is based on methods used for the analysis of policosanols from vegetable oil and can be adapted for the characterization of this compound.

1. Saponification:

- Mix 5 g of the sample (e.g., lipid extract from a natural source) with 50 mL of a 12% (w/v) solution of potassium hydroxide in ethanol.

- Heat the mixture at 60°C for 1.5 hours.

- After cooling, add 50 mL of water to the mixture.

2. Extraction of Unsaponifiable Matter:

- Extract the unsaponifiable matter four times with 50 mL of petroleum ether.

- Wash the combined petroleum ether extracts with 50 mL of an ethanol/water mixture (1:1, v/v).

- Dry the lipid fraction under a stream of nitrogen.

- Dissolve the dried extract in chloroform for analysis by Thin-Layer Chromatography (TLC).

3. Thin-Layer Chromatography (TLC):

- Separate the alcohol sub-fractions using one-dimensional TLC with a mobile phase of hexane/ethanol (65:35, v/v).

- After development, spray the plates with a primuline solution and visualize under UV light.

- Scrape the bands corresponding to aliphatic alcohols and extract them three times with a chloroform/ethanol mixture (1:1, v/v).

4. Derivatization and Gas Chromatography (GC) Analysis:

- Mix the extracted aliphatic alcohols with 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of chlorotrimethylsilane (TMCS).

- Vortex the mixture and heat at 60°C for 30 minutes for silylation.

- Directly inject the silylated solution into a gas chromatograph for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of long-chain fatty alcohols.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Long-chain fatty alcohols, in general, are known to be components of waxes and can have roles in energy storage and as signaling molecules in some organisms. However, further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound remains a poorly characterized long-chain fatty alcohol. While computational methods provide valuable estimates of its physicochemical properties, there is a clear need for experimental validation. The general protocols outlined in this guide can serve as a starting point for researchers aiming to isolate and characterize this compound. Future studies are warranted to determine its precise physical and chemical properties, as well as to investigate its potential biological roles. This foundational knowledge will be crucial for any future applications in drug development or other scientific fields.

References

Nonacosan-14-ol: A Technical Guide to Natural Sources, Extraction, and Analysis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Nonacosan-14-ol, a long-chain secondary alcohol with significant biological roles. The document details its natural occurrences, quantitative data, and in-depth protocols for its extraction and analysis.

Natural Sources of this compound

This compound has been identified in both the plant and insect kingdoms. Its primary roles are associated with surface-level functions, owing to its presence in epicuticular waxes and cuticular lipids.

-

Plant Kingdom: this compound is a component of the epicuticular wax of various plants. Notably, it has been identified in the leaves of Bauhinia forficata, a species of flowering tree. The epicuticular wax serves as a protective barrier against environmental stressors.

-

Insect Kingdom: In insects, this compound functions as a contact sex pheromone. It has been identified in the cuticular lipids of the female mosquito Aedes aegypti, the primary vector for diseases such as dengue and Zika fever. In this context, the compound plays a crucial role in mating behavior.

Quantitative Data

The concentration of this compound varies significantly between sources. The following table summarizes the available quantitative data from the existing literature.

| Natural Source | Organism | Amount / Concentration | Analytical Method |

| Cuticular Lipids | Aedes aegypti (female mosquito) | ~100 ng / female | GC-MS |

Extraction and Isolation Protocols

The extraction of this compound is primarily achieved through solvent washing of the source material, followed by purification and analysis. The following protocols are synthesized from methodologies described for epicuticular wax and cuticular lipid analysis.

Protocol for Extraction from Plant Material (e.g., Bauhinia forficata leaves)

This protocol details the extraction of epicuticular wax to isolate this compound.

-

Sample Preparation: Freshly collected leaves are air-dried at room temperature for 48 hours.

-

Solvent Extraction:

-

A known weight of dried leaves (e.g., 100 g) is immersed in a suitable volume of chloroform (e.g., 500 mL) for a short duration (e.g., 60 seconds) to dissolve the epicuticular wax without extracting internal lipids.

-

The immersion is repeated with a fresh batch of solvent to ensure complete extraction.

-

-

Filtration and Concentration:

-

The chloroform extracts are combined and filtered through glass wool to remove particulate matter.

-

The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude wax extract.

-

-

Fractionation (Optional): The crude wax can be further fractionated using column chromatography on silica gel to separate different lipid classes. Non-polar solvents like hexane are used to elute hydrocarbons, while more polar solvents will elute alcohols like this compound.

Protocol for Extraction from Insects (e.g., Aedes aegypti)

This protocol is adapted for the extraction of cuticular lipids containing this compound.

-

Sample Collection: Mosquitoes are immobilized by cold treatment (e.g., -20°C for 10 minutes).

-

Solvent Extraction:

-

A specific number of whole insects (e.g., 10 females) are immersed in a small volume of a non-polar solvent like hexane (e.g., 1 mL) for 5-10 minutes.

-

The solvent is carefully transferred to a clean vial.

-

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the cuticular lipid extract.

-

Derivatization (for GC-MS analysis): For improved chromatographic resolution and mass spectral analysis, the hydroxyl group of this compound can be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of this compound.

-

Sample Preparation: The dried extract is redissolved in a known volume of an appropriate solvent (e.g., hexane or chloroform). An internal standard (e.g., a deuterated alkane) is added for accurate quantification.

-

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode, with an injector temperature of ~280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-100°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10-15°C/min to 300-320°C.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-600.

-

Ion Source Temperature: ~230°C.

-

-

-

Identification: this compound is identified by its retention time and by comparing its mass spectrum with reference spectra from libraries (e.g., NIST). The mass spectrum of its silylated derivative will show characteristic fragments.

Biological Role and Putative Reception Pathway

In Aedes aegypti, this compound acts as a contact sex pheromone, mediating mating recognition. While the specific signaling cascade for this compound has not been fully elucidated, a generalized pathway for insect contact pheromone reception can be proposed. The pheromone, present on the female's cuticle, is likely detected by gustatory receptors on the male's legs or antennae upon physical contact. This interaction would trigger a neuronal signal leading to a behavioral response.

Caption: Generalized pathway for insect contact pheromone reception.

Integrated Experimental Workflow

The following diagram illustrates the logical workflow from sample collection to final analysis and bioassay, providing a comprehensive overview of the experimental process for studying this compound.

Caption: Experimental workflow for this compound research.

The Biosynthesis of Nonacosan-14-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cuticular wax is a complex mixture of hydrophobic compounds that forms a protective layer on the epidermis of terrestrial plants. This layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens and herbivores.[1] The composition of cuticular wax is diverse and includes very-long-chain fatty acids (VLCFAs), alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] Nonacosan-14-ol is a secondary alcohol component of cuticular wax in some plant species. Understanding the biosynthesis of such compounds is of significant interest for applications in agriculture, biotechnology, and drug development, as these pathways can be engineered to enhance plant stress tolerance or to produce valuable biochemicals.

This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins in the plastids and continues in the endoplasmic reticulum of epidermal cells. The overall pathway can be divided into two major stages: the synthesis of very-long-chain fatty acid (VLCFA) precursors and the subsequent modification of these precursors to form secondary alcohols.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The initial precursors for all cuticular wax components are C16 and C18 fatty acids synthesized in the plastids.[3] These are then exported to the cytoplasm and elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex.[1][4] This complex catalyzes the addition of two-carbon units from malonyl-CoA to the growing acyl chain through a cycle of four reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is a rate-limiting step that determines the final chain length of the VLCFA.[3]

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

This cycle is repeated until the desired chain length, in this case, a C29 acyl-CoA, is achieved.

The Alkane-Forming Pathway and Secondary Alcohol Formation

The C29 acyl-CoA is then shunted into the alkane-forming pathway, which leads to the production of alkanes, secondary alcohols, and ketones.[4]

-

Reduction to Aldehyde: The C29 acyl-CoA is first reduced to a C29 aldehyde.

-

Decarbonylation to Alkane: The C29 aldehyde undergoes decarbonylation to form the C29 alkane, nonacosane. This step is catalyzed by a complex that includes the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.

-

Hydroxylation to Secondary Alcohol: The C29 alkane, nonacosane, is then hydroxylated to form this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically the Mid-chain Alkane Hydroxylase 1 (MAH1).[3] MAH1 introduces a hydroxyl group at or near the center of the alkane chain.

The overall biosynthesis pathway is visualized in the diagram below.

References

- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 2. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectral Analysis of Nonacosan-14-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral analysis of Nonacosan-14-ol, a long-chain secondary alcohol. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the key spectral data anticipated for this compound based on established principles of organic spectroscopy and data for analogous long-chain alcohols.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.58 | Multiplet | 1H | CH-OH |

| ~1.54 | Multiplet | 2H | CH₂ adjacent to CH-OH |

| ~1.25 | Broad Singlet | ~50H | Methylene chain protons (CH₂) |

| ~0.88 | Triplet | 6H | Terminal methyl protons (CH₃) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~72.0 | CH-OH |

| ~37.5 | CH₂ adjacent to CH-OH |

| ~31.9 | Methylene chain carbons |

| ~29.7 | Methylene chain carbons |

| ~29.4 | Methylene chain carbons |

| ~25.6 | Methylene chain carbons |

| ~22.7 | Methylene chain carbons |

| ~14.1 | Terminal methyl carbons (CH₃) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 424 | [M]⁺ (Molecular Ion) |

| 406 | [M-H₂O]⁺ |

| 227 | Fragmentation at C13-C14 bond |

| 199 | Fragmentation at C14-C15 bond |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2920 | Strong | C-H stretch (alkane methylene) |

| ~2850 | Strong | C-H stretch (alkane methyl) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1065 | Medium | C-O stretch (secondary alcohol) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: A spectral width of approximately 12 ppm is set.

-

Acquisition Time: An acquisition time of around 3-4 seconds is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is applied.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

-

Spectral Width: A spectral width of approximately 220 ppm is set.

-

Acquisition Time: An acquisition time of about 1-2 seconds is used.

-

Relaxation Delay: A relaxation delay of 2 seconds is applied.

-

Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For long-chain alcohols, EI is common for observing fragmentation patterns.

Data Acquisition (EI-MS):

-

Ionization Energy: A standard electron energy of 70 eV is used.

-

Ion Source Temperature: The ion source is typically heated to 200-250 °C.

-

Mass Range: The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Thin Film: A small amount of the sample is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

Sample Scan: The sample is placed in the spectrometer, and the spectrum is recorded.

-

Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

Solubility of Nonacosan-14-ol in different organic solvents

Executive Summary

Nonacosan-14-ol is a long-chain fatty alcohol with a 29-carbon backbone and a hydroxyl group at the 14th position. Its significant lipophilicity, conferred by the long alkyl chain, and the single polar hydroxyl group define its solubility characteristics. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a framework for its determination. This document outlines the theoretical solubility profile of this compound, a detailed experimental protocol for quantitative solubility determination using the isothermal equilibrium method, and a structured template for data presentation.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a dual nature:

-

Hydrophobic Component: The 29-carbon alkyl chain is the dominant feature, making the molecule highly nonpolar and lipophilic.

-

Hydrophilic Component: The single secondary hydroxyl (-OH) group provides a site for hydrogen bonding, introducing a minor polar characteristic.

Based on this structure, the expected solubility trend is as follows:

-

High Solubility: In nonpolar organic solvents (e.g., hexane, toluene, chloroform, diethyl ether) where van der Waals forces are the primary intermolecular interactions.

-

Moderate to Low Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) where dipole-dipole interactions are more prominent. The long alkyl chain will limit solubility despite the solvent's polarity.

-

Very Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol, water). While the hydroxyl group can form hydrogen bonds with these solvents, the overwhelmingly large nonpolar chain prevents significant dissolution.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a step-by-step guide for determining the solubility of this compound.

3.1 Materials and Equipment

-

This compound (high purity, >98%)

-

Analytical grade organic solvents

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed glass flasks (e.g., 20 mL)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge capable of holding the chosen vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS).

-

Volumetric flasks and pipettes for standard preparation.

3.2 Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved.

-

Dispense a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the thermal bath for at least 2 hours to let undissolved solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid particles.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Record the dilution factor accurately.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-MS or HPLC).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express solubility in appropriate units, such as mg/mL or mol/L.

-

The entire experimental workflow is visualized in the diagram below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation

Quantitative solubility results should be compiled into a clear, tabular format for comparative analysis. The following table serves as a template for organizing experimental findings.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Hexane | Nonpolar | 25 | Experimental Data | Experimental Data | GC-MS |

| Toluene | Nonpolar Aromatic | 25 | Experimental Data | Experimental Data | GC-MS |

| Chloroform | Halogenated | 25 | Experimental Data | Experimental Data | GC-MS |

| Diethyl Ether | Ether | 25 | Experimental Data | Experimental Data | GC-MS |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |

| Ethyl Acetate | Ester | 25 | Experimental Data | Experimental Data | HPLC-ELSD |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |

| Water | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |

| Additional Solvent | Class | Temp | Experimental Data | Experimental Data | Method |

An In-depth Technical Guide to the Thermal Stability and Degradation of Nonacosan-14-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability and degradation of Nonacosan-14-ol is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the general chemical principles of long-chain secondary alcohols and related molecules. The information presented should be used as a theoretical framework and a guide for designing experimental studies.

Introduction

This compound is a long-chain secondary fatty alcohol with the chemical formula C₂₉H₆₀O. Its significant chain length and the presence of a hydroxyl group in the interior of the carbon chain influence its physical and chemical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, particularly in drug formulation and development, where it may be subjected to heat during processing, sterilization, or storage. This technical guide aims to provide a detailed understanding of the potential thermal stability and degradation pathways of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | PubChem |

| Molecular Weight | 424.8 g/mol | PubChem |

| Appearance | Predicted to be a white, waxy solid | General knowledge of long-chain alcohols |

| Melting Point | Not experimentally determined in available literature | - |

| Boiling Point | Not experimentally determined in available literature | - |

| Solubility | Practically insoluble in water | FooDB |

Theoretical Thermal Stability Assessment

The thermal stability of a compound is its ability to resist decomposition at high temperatures. For long-chain alcohols like this compound, thermal stability is primarily dictated by the C-C and C-O bond energies. The presence of the hydroxyl group introduces a potential site for initiation of degradation reactions.

Expected Thermal Behavior:

Without specific experimental data, the thermal behavior of this compound can be inferred from that of similar long-chain alcohols and hydrocarbons. It is expected to be a thermally stable compound with a relatively high melting and boiling point due to its large molecular mass and the potential for hydrogen bonding via the hydroxyl group.

Degradation is likely to occur at elevated temperatures, proceeding through various potential pathways as detailed in the degradation section. The onset temperature of decomposition would be a key parameter to determine its thermal stability limits.

Potential Thermal Degradation Pathways

The degradation of this compound under thermal stress can be postulated to occur through several mechanisms, primarily dehydration and oxidation.

4.1. Dehydration:

One of the most common thermal degradation pathways for secondary alcohols is dehydration, which involves the elimination of a water molecule to form an alkene. In the case of this compound, this would result in the formation of nonacosene isomers. This reaction is often acid-catalyzed but can also occur at high temperatures without a catalyst. Studies on the hydrothermal dehydration of secondary alcohols suggest that a Brønsted-acid-catalyzed E1 mechanism is often dominant.[1]

Caption: Postulated E1 dehydration pathway of this compound.

4.2. Oxidation:

In the presence of an oxidant or at sufficiently high temperatures in air, this compound can undergo oxidation. The secondary alcohol group is susceptible to oxidation to form a ketone. In this case, the product would be Nonacosan-14-one. Further oxidation under more severe conditions could lead to cleavage of the carbon chain, producing smaller carboxylic acids, aldehydes, and ketones.

Caption: Postulated oxidation pathway of this compound.

4.3. C-C Bond Cleavage:

At very high temperatures, random cleavage of the carbon-carbon bonds in the long alkyl chains can occur, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes and alkenes). This process is typical for the pyrolysis of long-chain alkanes.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed.

5.1. Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition and the weight loss profile as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen) to study thermal decomposition, and in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG) are analyzed to identify the onset of decomposition, temperatures of maximum weight loss, and residual mass.

-

5.2. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point, heat of fusion, and any other thermal transitions (e.g., solid-solid transitions, glass transitions).

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperature of melting (melting point) and the area under the peak (enthalpy of fusion).

-

Caption: Standard experimental workflow for thermal analysis.

5.3. Evolved Gas Analysis (EGA):

-

Objective: To identify the volatile degradation products.

-

Methodology: The gas outlet of the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample decomposes in the TGA, the evolved gases are transferred to the MS or FTIR for real-time identification of the degradation products. This would allow for the confirmation of the formation of water, nonacosene, and other smaller molecules.

Summary and Recommendations

-

Thermal Stability: this compound is expected to be a thermally stable compound with a high melting point.

-

Degradation Pathways: The primary degradation pathways are likely to be dehydration to form nonacosene isomers and oxidation to Nonacosan-14-one, with the potential for C-C bond cleavage at higher temperatures.

-

Recommendations for Future Research: It is highly recommended that experimental studies using TGA, DSC, and EGA be conducted on a pure sample of this compound to obtain definitive data on its thermal stability and degradation profile. This empirical data is essential for its safe and effective use in research and product development, particularly in applications where it may be exposed to elevated temperatures.

This guide serves as a starting point for researchers and professionals, outlining the expected thermal properties and providing a clear roadmap for experimental validation.

References

Nonacosan-14-ol: A Technical Guide for Researchers

Disclaimer: Detailed research and specific experimental data for nonacosan-14-ol are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the chemistry of long-chain secondary fatty alcohols and data from closely related compounds. The experimental protocols described are generalized methods that can be adapted for the study of this compound.

Introduction

This compound is a long-chain secondary fatty alcohol with the chemical formula C₂₉H₆₀O. As a 29-carbon aliphatic alcohol, it belongs to a class of compounds that are widespread in nature, often as components of waxes and other lipids. While specific research on this compound is not extensive, it has been identified as a constituent of the common pea (Pisum sativum)[1]. The study of long-chain fatty alcohols is of significant interest in various fields, including biochemistry, natural product chemistry, and drug development, due to their diverse biological roles, which range from structural components of cell membranes to signaling molecules.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, covering its chemical and physical properties, plausible synthetic and isolation methodologies, analytical characterization techniques, and potential biological significance based on the current knowledge of related compounds.

Chemical and Physical Properties

The known and predicted properties of this compound are summarized in the table below. This data is primarily sourced from chemical databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | [2] |

| Molecular Weight | 424.8 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 34394-12-2 | [2] |

| Appearance | Waxy solid (predicted) | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis and Isolation

Synthesis

Two primary retrosynthetic approaches are proposed for the laboratory synthesis of this compound.

Method 1: Reduction of 14-Nonacosanone

The most direct route involves the reduction of the corresponding ketone, 14-nonacosanone.

-

Reaction: 14-Nonacosanone + Reducing Agent → this compound

-

Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.

-

Protocol Outline:

-

Dissolve 14-nonacosanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or THF for LiAlH₄).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water (for NaBH₄) or by a specific workup procedure (e.g., Fieser workup for LiAlH₄).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Method 2: Grignard Reaction

A Grignard reaction provides a versatile method for constructing the carbon skeleton and introducing the hydroxyl group.

-

Retrosynthesis: this compound can be disconnected at either the C13-C14 bond or the C14-C15 bond.

-

Disconnect A: Tetradecanal + Pentadecylmagnesium bromide

-

Disconnect B: Pentadecanal + Tetradecylmagnesium bromide

-

-

Protocol Outline (for Disconnect A):

-

Prepare the Grignard reagent, pentadecylmagnesium bromide, by reacting 1-bromopentadecane with magnesium turnings in anhydrous diethyl ether or THF.

-

In a separate flask, dissolve tetradecanal in anhydrous diethyl ether or THF and cool in an ice bath.

-

Slowly add the prepared Grignard reagent to the aldehyde solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Isolation from Natural Sources

Given its presence in peas, a plausible isolation method would involve solvent extraction and chromatographic separation.

-

Protocol Outline:

-

Obtain fresh or dried pea material.

-

Homogenize the material in a suitable solvent system, such as a mixture of chloroform and methanol, to extract the total lipids.

-

Perform a liquid-liquid partition by adding water to separate the mixture into an aqueous phase and an organic (chloroform) phase containing the lipids.

-

Collect the organic phase and dry it under reduced pressure.

-

The crude lipid extract can be subjected to saponification (hydrolysis with a base like KOH) to cleave any ester linkages and liberate the free fatty alcohols.

-

Extract the non-saponifiable fraction, which contains the fatty alcohols, with a nonpolar solvent like hexane.

-

Fractionate the extract using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the different lipid classes.

-

Collect the fractions containing this compound (identified by TLC and GC-MS) and purify further if necessary, for instance by preparative TLC or HPLC.

-

Analytical Characterization

A combination of chromatographic and spectroscopic techniques would be employed to characterize this compound.

| Technique | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a specific retention time. The mass spectrum would show a molecular ion peak (M⁺) at m/z 424.8, although it may be weak. Characteristic fragmentation patterns would include the loss of a water molecule (M-18) and alpha-cleavage on either side of the hydroxyl group, resulting in major fragments. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A multiplet at ~3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O. A complex series of multiplets in the aliphatic region (~1.2-1.6 ppm) for the CH₂ groups. Triplets at ~0.9 ppm for the terminal methyl (CH₃) groups. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal at ~72 ppm for the carbon attached to the hydroxyl group (C-OH). A series of signals between ~14-40 ppm for the other aliphatic carbons. A signal at ~14 ppm for the terminal methyl carbons. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹. |

Potential Biological Activity and Signaling

The specific biological roles of this compound have not been elucidated. However, based on the known functions of other long-chain fatty alcohols, several potential activities can be hypothesized.

-

Structural Component: Long-chain fatty alcohols are precursors for the synthesis of waxes and ether lipids, which are important structural components of cell membranes and protective cuticles in plants.

-

Energy Storage: They can be oxidized to provide energy.

-

Signaling: Some fatty alcohols and their derivatives have been implicated in cellular signaling processes.

The metabolism of fatty alcohols is generally understood to be a cyclic process involving oxidation to the corresponding aldehyde and then to the fatty acid, which can then enter beta-oxidation.

Conclusion and Future Directions

This compound is a long-chain secondary fatty alcohol with established natural occurrence but limited specific scientific investigation. The methodologies for its synthesis, isolation, and characterization can be inferred from standard organic chemistry practices for similar molecules. Its biological significance remains largely unexplored.

Future research should focus on:

-

Isolation and full characterization of this compound from natural sources to confirm its structure and stereochemistry.

-

Development of efficient and scalable synthetic routes to obtain pure standards for biological testing.

-

In vitro and in vivo studies to investigate its potential biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.

-

Metabolomic studies to understand its biosynthesis and metabolic fate in organisms.

Elucidating the properties and functions of this compound will contribute to a deeper understanding of lipid biochemistry and may reveal new opportunities for its application in drug development and other biotechnological fields.

References

The Biological Virtuosos: A Technical Guide to the Bioactivities of Long-Chain Fatty Alcohols

Long-chain fatty alcohols, a class of aliphatic alcohols with chain lengths of 20 carbons or more, are emerging as significant players in the landscape of bioactive compounds. Once primarily regarded as simple structural components of waxes and lipids, these molecules are now recognized for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the current understanding of their functions, offering researchers, scientists, and drug development professionals a comprehensive resource on their potential therapeutic applications.

Core Biological Activities and Mechanisms

Long-chain fatty alcohols exhibit a remarkable range of biological effects, including anti-inflammatory, antioxidant, cholesterol-lowering, and anticancer activities. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and cellular processes.

Anti-inflammatory Properties

Long-chain fatty alcohols, particularly octacosanol and hexacosanol, have demonstrated notable anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway: Inhibition of NF-κB by Long-Chain Fatty Alcohols

Caption: Inhibition of the NF-κB signaling pathway by long-chain fatty alcohols.

Cholesterol-Lowering Effects

Policosanol, a mixture of long-chain fatty alcohols derived from sources like sugar cane wax, has been the subject of numerous studies for its cholesterol-lowering properties. The primary mechanism is believed to be the regulation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Additionally, policosanol may enhance the catabolism of low-density lipoprotein (LDL).

Anticancer Potential

Emerging evidence suggests that certain long-chain fatty alcohols, such as hexacosanol, possess anticancer properties. These effects are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. The precise molecular targets are an active area of investigation.

Antioxidant Activity

Long-chain fatty alcohols can exert antioxidant effects by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases.

Quantitative Bioactivity Data

The following table summarizes key quantitative data on the biological activities of various long-chain fatty alcohols.

| Compound | Biological Activity | Assay | Model System | Key Findings | Reference |

| Octacosanol | Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | Significant reduction in NO production | |

| Hexacosanol | Anticancer | MTT Assay | Human leukemia cell lines | IC50 values in the micromolar range | |

| Policosanol | Cholesterol-lowering | Clinical Trials | Human subjects | Reduction in LDL cholesterol by 20-30% | |

| Triacontanol | Antioxidant | DPPH Assay | In vitro | Potent free radical scavenging activity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of long-chain fatty alcohols.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the long-chain fatty alcohol (e.g., hexacosanol) dissolved in a suitable solvent (e.g., DMSO) and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow.

Protocol:

-

Sample Preparation: Prepare different concentrations of the long-chain fatty alcohol in a suitable solvent.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Scavenging Activity Calculation: The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Conclusion and Future Directions

Long-chain fatty alcohols represent a promising class of natural compounds with a wide array of biological activities. Their potential applications in the prevention and treatment of inflammatory diseases, hypercholesterolemia, and cancer warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive clinical trials to validate their therapeutic efficacy, and exploring synergistic effects with other compounds. The development of efficient and scalable methods for their synthesis and extraction will also be crucial for their translation into clinical practice.

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Nonacosan-14-ol

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Nonacosan-14-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain fatty alcohol with significance in various biological and industrial contexts. The methodology presented here provides a robust framework for researchers, scientists, and drug development professionals for the reliable identification and quantification of this compound in various sample matrices. The protocol covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound (C29H60O) is a secondary alcohol belonging to the class of long-chain fatty alcohols. Its analysis is crucial for understanding its role in biological systems and for quality control in industries where it may be present. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Due to the low volatility of long-chain alcohols, a derivatization step is often necessary to improve their chromatographic behavior and achieve sensitive detection. This protocol employs a silylation derivatization step to enhance the volatility of this compound for optimal GC-MS analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol outlines the steps for extraction and derivatization of this compound from a sample matrix.

Materials:

-

Sample containing this compound

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Internal Standard (e.g., Tetracosane) solution (10 µg/mL in hexane)

-

Vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen evaporator

Procedure:

-

Extraction:

-

For solid samples, perform a solvent extraction using a mixture of hexane and dichloromethane (1:1 v/v). Sonicate the sample in the solvent for 20 minutes.

-

For liquid samples, perform a liquid-liquid extraction with hexane.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

-

Derivatization:

-

Transfer 100 µL of the concentrated extract to a clean vial.

-

Add 10 µL of the internal standard solution.

-

Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of derivatized this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Program | Initial 60°C for 1 min, ramp at 5°C/min to 210°C, then at 10°C/min to 280°C, hold for 15 min[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 5 minutes |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative analysis of this compound should be performed using an internal standard method to ensure accuracy and precision. A calibration curve should be generated using standards of known concentrations.

Table 2: Quantitative Data for this compound Analysis

| Parameter | Expected Value/Range |

| Retention Time (min) | To be determined experimentally (expect > 20 min) |

| Target Ions (m/z) for SIM | |

| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |

| Qualifier Ion 1 | To be determined from the mass spectrum of the derivatized standard |

| Qualifier Ion 2 | To be determined from the mass spectrum of the derivatized standard |

| Internal Standard | |

| Retention Time (min) | To be determined experimentally |

| Quantifier Ion (m/z) | 85 (for Tetracosane) |

| Calibration Curve | |

| Concentration Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Note: The specific retention time and mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivative of this compound need to be determined by running a pure standard under the specified GC-MS conditions.

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis of this compound.

Data Analysis Logic

The logical flow for the analysis of the acquired GC-MS data is illustrated below.

Caption: Logical flow of data analysis for GC-MS results.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The described methods, from sample preparation and derivatization to instrumental analysis and data processing, offer a solid foundation for researchers in various fields. While the provided GC-MS parameters are based on methods for similar long-chain alcohols, they should be optimized for the specific instrumentation used to achieve the best performance. This protocol will enable the reliable identification and quantification of this compound, contributing to advancements in research and development.

References

Application Notes and Protocols for the Derivatization of Nonacosan-14-ol for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosan-14-ol is a long-chain secondary alcohol that, due to its high molecular weight and polarity, exhibits low volatility, making it challenging to analyze directly by gas chromatography (GC). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enabling accurate quantification.[1][2] This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acetylation.

The primary objectives of derivatizing this compound are:

-

To increase volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.

-

To improve thermal stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.

-

To enhance chromatographic peak shape: Derivatization reduces tailing and improves peak symmetry, leading to better resolution and more accurate integration.

Two of the most effective and widely used derivatization techniques for alcohols are silylation and acylation.[3][4]

-

Silylation: This method involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[5][6]

-

Acetylation: This technique introduces an acetyl group to the hydroxyl moiety, forming an ester. Acetic anhydride is a frequently used acetylating agent, often in the presence of a catalyst or a base like pyridine. The resulting acetate ester is more volatile and thermally stable than the original alcohol.[7][8][9]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol details the procedure for the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

-

This compound standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine (or other suitable solvent like Dichloromethane or Acetonitrile)

-

Internal Standard (e.g., Tetracosane or other suitable long-chain alkane)

-

GC Vials (2 mL) with PTFE-lined septa

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

-

Sample Preparation: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain a dry residue of the analyte.

-

Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 0.5 mg/mL Tetracosane in pyridine).

-

Derivatization: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

GC Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. Inject 1 µL of the derivatized solution.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol describes the esterification of this compound to nonacosan-14-yl acetate using acetic anhydride.

Materials:

-

This compound standard

-

Acetic Anhydride

-

Anhydrous Pyridine (acts as a catalyst and solvent)

-

Internal Standard (e.g., Dotriacontane or other suitable long-chain alkane)

-

GC Vials (2 mL) with PTFE-lined septa

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.

-

Sample Preparation: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.

-

Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 0.5 mg/mL Dotriacontane in pyridine).

-

Derivatization: Add 100 µL of acetic anhydride to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.

-

Cooling and Quenching: Cool the vial to room temperature. Carefully add 500 µL of deionized water to quench the excess acetic anhydride.

-

Extraction: Add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.

-

Washing: Transfer the upper hexane layer to a new vial and wash with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water.

-

Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

GC Analysis: The sample is now ready for GC analysis. Inject 1 µL of the dried extract.

Data Presentation

The following tables summarize the expected quantitative data for the GC analysis of derivatized this compound. The data is based on typical performance for the analysis of long-chain secondary alcohols.

Table 1: Comparison of Derivatization Methods for this compound

| Parameter | Silylation (TMS Ether) | Acetylation (Acetate Ester) |

| Derivatization Reagent | BSTFA + 1% TMCS | Acetic Anhydride/Pyridine |

| Reaction Time | 60 minutes | 30 minutes |

| Reaction Temperature | 70°C | 60°C |

| Typical Yield | > 98% | > 95% |

| Derivative Stability | Good, but sensitive to moisture | Excellent |

Table 2: GC-FID Method Parameters and Performance

| Parameter | Silylation (TMS Ether) | Acetylation (Acetate Ester) |

| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | DB-17ms (30m x 0.25mm, 0.25µm) |

| Injector Temperature | 280°C | 270°C |

| Oven Program | 150°C (1 min), then 10°C/min to 320°C (hold 10 min) | 150°C (1 min), then 10°C/min to 300°C (hold 10 min) |

| Detector Temperature | 330°C | 310°C |

| Carrier Gas | Helium (1.2 mL/min) | Helium (1.2 mL/min) |

| Linearity (R²) | > 0.998 | > 0.997 |

| LOD (ng/mL) | ~ 5 | ~ 10 |

| LOQ (ng/mL) | ~ 15 | ~ 30 |

| Precision (%RSD) | < 5% | < 6% |

Visualizations

The following diagrams illustrate the derivatization reactions and the overall analytical workflow.

Caption: Derivatization reactions of this compound.

Caption: Workflow for GC analysis of this compound.

References

- 1. [PDF] GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL | Semantic Scholar [semanticscholar.org]

- 2. GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 3. mdpi.com [mdpi.com]

- 4. Ester synthesis by acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]

- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis

Application Note and Protocols

Introduction

Derivatization is a critical sample preparation step in gas chromatography-mass spectrometry (GC-MS) for analytes that are non-volatile or thermally labile. Silylation is a common and effective derivatization technique that replaces active hydrogen atoms in functional groups, such as the hydroxyl group of secondary alcohols, with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection. The introduction of a silyl group also results in the formation of characteristic ions during mass spectrometric fragmentation, aiding in structural elucidation. This application note provides detailed protocols for the silylation of secondary alcohols using common silylating reagents and discusses the resulting mass spectral characteristics.

Principle of Silylation

Silylation involves the reaction of a hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) or a base like pyridine. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent, resulting in the formation of a silyl ether and a volatile byproduct. The reactivity of alcohols towards silylation is influenced by steric hindrance, following the general trend: primary > secondary > tertiary.[1]

Materials and Methods

Reagents and Solvents

-

Secondary alcohol standard(s)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Aprotic solvents (e.g., Dichloromethane, Acetonitrile, Hexane - anhydrous)

-

Internal standard (e.g., Ethyl benzoate)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Heating block or oven

-

Vortex mixer

-

Autosampler vials with caps

-

Microsyringes

Experimental Protocols

General Protocol for Silylation of Secondary Alcohols

This protocol is a general guideline and may require optimization for specific secondary alcohols.

-

Sample Preparation: Accurately weigh or measure a known amount of the secondary alcohol sample into a clean, dry autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Dissolution: Add an appropriate volume of an anhydrous aprotic solvent (e.g., 100 µL of pyridine or acetonitrile) to dissolve the sample.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard.

-

Reagent Addition: Add the silylating reagent. Two common options are:

-

Option A (BSTFA): Add 100 µL of BSTFA and 10 µL of TMCS (as a catalyst).

-

Option B (MSTFA): Add 100 µL of MSTFA. MSTFA is a stronger silylating agent and may not require a catalyst for non-hindered secondary alcohols. For hindered alcohols, the addition of 1% TMCS to MSTFA can be beneficial.

-

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the steric hindrance of the secondary alcohol.

-

Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS.

GC-MS Analysis Conditions (Example)

-

GC Column: ZB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Data Presentation

Quantitative Analysis of a Silylated Secondary Alcohol

The following table summarizes the quantitative data for the GC-MS analysis of 2-phenoxyethanol (PE) after derivatization to its TMS ether (PE-TMS).[2]

| Parameter | Value |

| Linearity Range | 0.5 - 50.0 µg/mL |

| Limit of Detection (LOD) | 0.026 µg/mL |

| Limit of Quantitation (LOQ) | 0.104 µg/mL |

| Quantifier Ion (m/z) | 151 |

Comparison of Silylating Reagents

| Reagent | Properties |

| BSTFA | A commonly used and effective silylating agent. The byproducts are volatile. For sterically hindered alcohols, a catalyst such as TMCS is often required.[2] |

| MSTFA | A more powerful silylating agent than BSTFA. Its byproducts are more volatile, which can be advantageous in preventing co-elution with early eluting peaks.[3] |

| MTBSTFA | Forms a more stable t-butyldimethylsilyl (TBDMS) ether. The resulting derivatives are less prone to hydrolysis. However, it is a bulkier reagent and may be less effective for highly sterically hindered secondary alcohols.[4][5] |

Visualizations

Experimental Workflow for Silylation of Secondary Alcohols

Caption: Silylation Experimental Workflow.

Mass Spectral Fragmentation of a TMS-Derivatized Secondary Alcohol

The electron ionization (EI) mass spectra of TMS-derivatized secondary alcohols exhibit characteristic fragmentation patterns. Alpha-cleavage (α-cleavage) adjacent to the silyloxy group is a dominant fragmentation pathway, leading to the formation of diagnostic ions.

Caption: Fragmentation of a TMS-derivatized secondary alcohol.

Discussion

The silylation of secondary alcohols is a robust and reliable method for their analysis by GC-MS. The choice of silylating reagent and reaction conditions should be optimized based on the specific analyte and the complexity of the sample matrix. BSTFA and MSTFA are both excellent choices for the derivatization of most secondary alcohols. For sterically hindered compounds, longer reaction times, higher temperatures, or the use of a more powerful silylating agent or catalyst may be necessary.

The mass spectra of silylated secondary alcohols are characterized by cleavage of the C-C bond alpha to the oxygen atom, resulting in prominent fragment ions that are indicative of the structure of the original alcohol.[6][7] The presence of a significant ion at m/z 73, corresponding to the trimethylsilyl cation [Si(CH3)3]+, is also a common feature in the mass spectra of TMS derivatives.[7] The molecular ion is often observed, albeit sometimes at low abundance, and a characteristic [M-15]+ ion resulting from the loss of a methyl group is typically present.[6]

Conclusion

Silylation is an indispensable tool for the GC-MS analysis of secondary alcohols, enabling their conversion into volatile and thermally stable derivatives. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technique for qualitative and quantitative analysis. Careful optimization of the derivatization procedure and an understanding of the characteristic mass spectral fragmentation patterns will lead to reliable and accurate results.

References

- 1. GCMS Section 6.10 [people.whitman.edu]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. researchgate.net [researchgate.net]

- 6. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Analysis of Nonacosan-14-ol by High-Performance Liquid Chromatography (HPLC)

Abstract